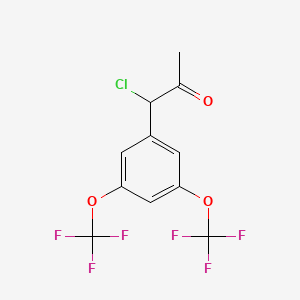

1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Description

1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a halogenated ketone derivative characterized by a propan-2-one backbone substituted with a chlorine atom at the α-carbon and a 3,5-bis(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF₃) substituents at the 3 and 5 positions of the aromatic ring confer strong electron-withdrawing effects, while the chlorine atom enhances electrophilicity at the carbonyl carbon.

Properties

Molecular Formula |

C11H7ClF6O3 |

|---|---|

Molecular Weight |

336.61 g/mol |

IUPAC Name |

1-[3,5-bis(trifluoromethoxy)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H7ClF6O3/c1-5(19)9(12)6-2-7(20-10(13,14)15)4-8(3-6)21-11(16,17)18/h2-4,9H,1H3 |

InChI Key |

USXOVKYLOJIVFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis typically involves the acylation of a 3,5-bis(trifluoromethoxy)phenyl derivative with a chlorinated propanone moiety. The key step is the formation of the chloropropan-2-one side chain attached to the aromatic ring bearing the trifluoromethoxy groups.

- Starting materials : 3,5-bis(trifluoromethoxy)benzene or its derivatives.

- Key reagent : 3-chloropropanoyl chloride or chloropropanone derivatives.

- Catalysts : Lewis acids such as aluminum chloride or alternatives like iron(III) chloride or boron trifluoride etherate.

- Solvents : Non-polar solvents such as dichloromethane are preferred to minimize side reactions.

- Reaction conditions : Low temperatures (0–5°C) are often maintained to control exothermicity and improve selectivity.

This approach is analogous to Friedel-Crafts acylation, where the aromatic ring is acylated with a chlorinated acyl chloride under Lewis acid catalysis to introduce the chloropropanone functionality.

Detailed Preparation Procedure

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3,5-bis(trifluoromethoxy)benzene (if not commercially available) | Synthesis via trifluoromethoxylation of 3,5-dihydroxybenzene derivatives using trifluoromethylating agents | Ensures availability of the key aromatic substrate |

| 2 | Formation of 3-chloropropanoyl chloride | Chlorination of 3-chloropropanoic acid or direct purchase | Acyl chloride is reactive intermediate for acylation |

| 3 | Friedel-Crafts acylation | React 3,5-bis(trifluoromethoxy)benzene with 3-chloropropanoyl chloride in the presence of AlCl₃ or FeCl₃ at 0–5°C in dichloromethane | Temperature control critical to minimize side reactions and polymerization |

| 4 | Work-up and purification | Quench reaction with ice water, extract organic layer, wash, dry, and purify by recrystallization or silica gel chromatography | Purification critical due to close Rf values of byproducts |

Alternative Preparation via Nucleophilic Substitution

An alternate route involves the reaction of 3,5-bis(trifluoromethoxy)phenyl derivatives with chlorinated propanone intermediates through nucleophilic substitution:

- Starting from 3,5-bis(trifluoromethoxy)phenyl compounds bearing reactive leaving groups (e.g., halides),

- React with chloropropanone derivatives under basic conditions,

- Use of triethylamine as a base and ethanol as a solvent under reflux for several hours,

- Followed by recrystallization from ethanol to isolate the product.

This method is supported by analogous syntheses of related compounds where 1-chloropropan-2-one derivatives react with nucleophiles to form substituted products.

Industrial Scale Considerations

Industrial synthesis optimizes the above methods by:

- Using continuous flow reactors for better temperature and reaction time control,

- Employing catalysts that minimize side reactions and catalyst loading,

- Implementing advanced purification techniques such as vacuum distillation and recrystallization to achieve purity above 98%,

- Controlling reactant concentrations and reaction pressures to maximize yield.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents | Catalysts | Solvent | Conditions | Purification | Yield & Purity |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,5-bis(trifluoromethoxy)benzene, 3-chloropropanoyl chloride | 3-chloropropanoyl chloride | AlCl₃, FeCl₃, BF₃·Et₂O | Dichloromethane | 0–5°C, inert atmosphere | Recrystallization, chromatography | High yield, >98% purity |

| Nucleophilic Substitution | 3,5-bis(trifluoromethoxy)phenyl halide, 1-chloropropan-2-one | 1-chloropropan-2-one | Triethylamine (base) | Ethanol | Reflux, 8 h | Recrystallization | Moderate to high yield |

| Industrial Continuous Flow | Same as above | Optimized reagents | Optimized Lewis acids | Optimized solvents | Controlled temp & pressure | Distillation, recrystallization | High yield, >98% purity |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance Spectroscopy : ^19F NMR confirms trifluoromethoxy groups with characteristic chemical shifts around -60 to -70 ppm. ^1H NMR shows deshielded protons adjacent to the chloropropanone moiety (4.5–5.5 ppm).

- Infrared Spectroscopy : Strong carbonyl stretch near 1700 cm⁻¹ and C-Cl stretch near 600 cm⁻¹ verify functional groups.

- Mass Spectrometry : Molecular ion peak at m/z consistent with molecular weight 336.61 g/mol confirms molecular identity.

- Purity Assessment : Chromatographic methods (HPLC, GC) and recrystallization ensure purity levels exceeding 98%.

Research Findings and Notes

- The presence of two trifluoromethoxy groups significantly influences the electronic properties of the molecule, increasing electrophilicity at the carbonyl carbon and enhancing reactivity in subsequent synthetic transformations.

- The chlorine substituent at the β-position provides a reactive handle for nucleophilic substitution, enabling the synthesis of diverse derivatives.

- Optimization of catalyst choice and reaction temperature is vital to minimize side reactions such as polymerization or over-acylation.

- The compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, necessitating high purity and reproducibility in preparation methods.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN₃) and thiourea are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to four analogs from , which share aromatic ketone frameworks but differ in substituents (Table 1). Key distinctions include:

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The target compound’s -OCF₃ groups introduce greater polarity and steric bulk compared to -CF₃, affecting solubility and electronic properties.

- Chlorine Substitution: The α-chlorine in the target compound enhances electrophilicity, unlike the unchlorinated analogs.

- Ketone Position: The propan-2-one backbone (ketone at C2) contrasts with propan-1-one (ketone at C1) in some analogs, altering steric accessibility.

Table 1: Structural Comparison of Target Compound and Analogs

Implications of Substituent Variations

Electronic Effects

- -OCF₃ vs. -CF₃: The oxygen in -OCF₃ increases electron-withdrawing resonance effects, making the aromatic ring more electron-deficient than -CF₃-substituted analogs.

- Chlorine at α-Carbon: The chlorine atom destabilizes the ketone via inductive electron withdrawal, increasing susceptibility to nucleophilic attack compared to unchlorinated compounds.

Physicochemical Properties

- Solubility: The -OCF₃ groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to -CF₃ analogs, which are more lipophilic.

- Boiling/Melting Points: The bulkier -OCF₃ substituents may lower melting points relative to -CF₃ analogs due to reduced crystal packing efficiency.

Reactivity and Stability

- Nucleophilic Substitution: The α-chlorine in the target compound facilitates SN2 reactions, whereas unchlorinated analogs primarily undergo carbonyl-based reactions (e.g., condensations).

Biological Activity

1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one, a synthetic organic compound with the molecular formula C11H7ClF6O3 and a molecular weight of 336.61 g/mol, has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of trifluoromethoxy groups and a chloropropanone moiety, suggest diverse applications in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C11H7ClF6O3

- Molecular Weight : 336.61 g/mol

- IUPAC Name : 1-(3,5-bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

The trifluoromethoxy groups enhance the compound's lipophilicity, facilitating its interaction with biological targets by improving membrane permeability.

The mechanism of action for 1-(3,5-bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific enzymes or receptors. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This characteristic is particularly relevant in drug design, where selective targeting of proteins is crucial.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic activity. In vitro assays reveal that derivatives of this compound exhibit significant antiproliferative effects on human colon adenocarcinoma (CaCo-2) and cervical carcinoma (HeLa) cells.

Antimicrobial Activity

The antimicrobial activity of 1-(3,5-bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one has also been explored. Preliminary findings suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Case Studies and Research Findings

Case Study 1: Cytotoxicity Evaluation

A study conducted to evaluate the cytotoxic effects of this compound on various tumor cell lines revealed that it significantly inhibits cell proliferation in a dose-dependent manner. The study utilized both MTT assays and colony formation assays to assess viability and proliferation.

Case Study 2: Antimicrobial Screening

In a separate investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains using disk diffusion methods. Results indicated a notable zone of inhibition, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Q & A

Q. How can synthetic routes for 1-(3,5-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one be optimized to improve yield and purity?

Methodological Answer:

- Synthetic Optimization: Start with halogenated aryl precursors (e.g., 3,5-bis(trifluoromethoxy)benzaldehyde) and employ nucleophilic substitution or Friedel-Crafts acylation under controlled conditions. Use catalysts like AlCl₃ or FeCl₃ in anhydrous solvents (e.g., dichloromethane) to minimize side reactions.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization using ethanol can isolate the ketone product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Analysis: ¹H and ¹³C NMR (in CDCl₃) will resolve aromatic protons (δ 6.8–7.5 ppm) and the carbonyl carbon (δ ~200 ppm). ¹⁹F NMR is critical for confirming trifluoromethoxy groups (δ -55 to -60 ppm).

- Mass Spectrometry: High-resolution ESI-MS or EI-MS can confirm molecular weight (C₁₀H₅ClF₆O₃, exact mass ~346.97) and fragmentation patterns .

Q. How can initial toxicity screening be designed for this compound in cell-based assays?

Methodological Answer:

- Cytotoxicity Assays: Use MTT or resazurin reduction assays in HEK-293 or HepG2 cells. Test concentrations from 1–100 µM over 24–72 hours. Include positive controls (e.g., staurosporine) and solvent controls (DMSO ≤0.1%).

- Metabolic Stability: Perform microsomal incubation (human liver microsomes, NADPH regeneration system) to assess metabolic degradation rates .

Advanced Research Questions

Q. What is the mechanistic role of the trifluoromethoxy substituents in influencing electrophilic reactivity?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions. The strong electron-withdrawing effect of -OCF₃ groups polarizes the carbonyl, enhancing electrophilicity at the α-carbon.

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs in nucleophilic additions (e.g., Grignard reactions) to quantify substituent effects .

Q. How do reaction conditions affect stereochemical outcomes in derivatization (e.g., asymmetric reductions)?

Methodological Answer:

- Chiral Catalysis: Screen chiral catalysts (e.g., Corey-Bakshi-Shibata) for asymmetric reduction of the ketone to (R)- or (S)-alcohols. Optimize solvent polarity (THF vs. toluene) and temperature (0°C to reflux).

- Analytical Validation: Use chiral HPLC (Chiralpak IA column) or polarimetry to determine enantiomeric excess .

Q. What computational strategies predict this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to cytochrome P450 isoforms. Prioritize residues forming hydrogen bonds with the carbonyl or halogen bonds with -Cl.

- MD Simulations: Run 100-ns molecular dynamics trajectories (AMBER force field) to assess binding stability and conformational changes .

Q. How can contradictory toxicity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Metabolite Profiling: Identify metabolites via LC-MS/MS in plasma and liver homogenates from dosed rodents. Compare with in vitro hepatocyte metabolism to pinpoint discrepancies.

- Dose-Response Modeling: Apply Hill equation or PROAST software to reconcile acute in vitro LC₅₀ values with chronic in vivo NOAEL .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.